molecular formula C18H16N2O B1292423 2-Azetidinomethyl-4'-cyanobenzophenone CAS No. 898754-50-2

2-Azetidinomethyl-4'-cyanobenzophenone

Cat. No.: B1292423
CAS No.: 898754-50-2
M. Wt: 276.3 g/mol
InChI Key: BFMURANZQUXRSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azetidinomethyl-4'-cyanobenzophenone is a useful research compound. Its molecular formula is C18H16N2O and its molecular weight is 276.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

A study explored the synthesis of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, revealing that compounds with specific substituents showed anticancer effects in vitro against a range of cancer cell cultures (Veinberg et al., 2003).

Tubulin-Targeting Agents

Research into 3-phenoxy-1,4-diarylazetidin-2-ones demonstrated their potential as tubulin-targeting antitumor agents. These compounds disrupted the microtubular structure in cancer cells, causing G2/M arrest and apoptosis, with some showing significant potency in inhibiting cell proliferation (Greene et al., 2016).

Antimicrobial Activity

Novel azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one were synthesized and exhibited significant antibacterial activity against various strains, such as S. aureus, E. coli, and Klebsiella. The study highlighted the influence of structural modifications on the antimicrobial efficacy of these compounds (Hoti et al., 2017).

Novel Syntheses and Chemical Structures

Various studies have focused on the synthesis of novel chemical structures involving azetidinones, demonstrating the versatility of these compounds in producing a wide range of biologically active molecules. These include the synthesis of novel 4-(2-oxoethylidene)azetidin-2-ones and their potential in creating diverse derivatives with unique biological activities (Cainelli et al., 2003).

Environmental Applications

One study detailed a method for determining hydroxylated benzophenone UV absorbers in water samples, showcasing an environmental application of related chemical analysis techniques (Negreira et al., 2009). This work reflects the broader applicability of chemical synthesis and analysis techniques in environmental monitoring and protection.

Safety and Hazards

For safety data and hazards related to 2-Azetidinomethyl-4’-cyanobenzophenone, it’s recommended to refer to its Safety Data Sheets (SDS) .

Properties

IUPAC Name

4-[2-(azetidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-14-6-8-15(9-7-14)18(21)17-5-2-1-4-16(17)13-20-10-3-11-20/h1-2,4-9H,3,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMURANZQUXRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643694
Record name 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-50-2
Record name 4-[2-(1-Azetidinylmethyl)benzoyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{2-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.